6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one
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Overview
Description
6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazinone core linked to a triazole ring via a sulfanylacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one typically involves multi-step reactions. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the triazole ring through a sulfanylacetyl linkage. Key reagents include aminoguanidine hydrochloride, succinic anhydride, and various amines. Microwave irradiation is often employed to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to streamline the multi-step synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent, particularly against Candida species.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes such as lanosterol 14α-demethylase, inhibiting its activity and disrupting fungal cell membrane synthesis.
Pathways Involved: The inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic sterol intermediates, resulting in cell death.
Comparison with Similar Compounds
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: These compounds also exhibit antifungal activity and share a similar triazole moiety.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Known for their anticancer properties and structural similarity in the triazole ring.
Uniqueness: 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-2-19-9-5-8(3-4-11(9)22-6-12(19)21)10(20)7-23-14-16-13(15)17-18-14/h3-5H,2,6-7H2,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQNKTVFJGFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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